
1-(2-Amino-4-methoxyphenyl)-2-bromopropan-1-one
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Overview
Description
1-(2-Amino-4-methoxyphenyl)-2-bromopropan-1-one is an organic compound that features a bromine atom attached to a propanone backbone, with an amino and methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-methoxyphenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2-Amino-4-methoxyphenyl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-methoxyphenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide, potassium carbonate), solvents (e.g., ethanol, methanol).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Reduction: Formation of 1-(2-Amino-4-methoxyphenyl)-2-propanol.
Oxidation: Formation of 1-(2-Nitro-4-methoxyphenyl)-2-bromopropan-1-one.
Scientific Research Applications
1-(2-Amino-4-methoxyphenyl)-2-bromopropan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-methoxyphenyl)-2-bromopropan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the amino and methoxy groups can influence its binding affinity and selectivity towards these targets . The bromine atom can also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-4-methoxyphenyl)ethanone: Similar structure but lacks the bromine atom, leading to different reactivity and applications.
2-(2-Amino-4-methoxyphenyl)-4H-chromen-4-one: Contains a chromenone ring, which imparts different chemical properties and biological activities.
1-(2-Amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Contains additional methoxy groups, affecting its antioxidant activity and other properties.
Uniqueness
1-(2-Amino-4-methoxyphenyl)-2-bromopropan-1-one is unique due to the presence of the bromine atom, which allows for selective substitution reactions and enhances its utility as a synthetic intermediate. The combination of amino and methoxy groups also contributes to its distinct chemical and biological properties.
Q & A
Q. Basic: What are the recommended synthetic routes for 1-(2-Amino-4-methoxyphenyl)-2-bromopropan-1-one?
Methodological Answer:
A plausible synthesis involves bromination of a precursor ketone. For example, 2-bromo-propiophenone derivatives are often synthesized by reacting α,β-unsaturated ketones with bromine in chloroform, followed by elimination (e.g., using triethylamine to remove HBr). This method is adapted from the synthesis of 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one .
Steps:
Prepare 1-(2-amino-4-methoxyphenyl)propenone via Claisen-Schmidt condensation.
Brominate the α-position using bromine in chloroform under controlled conditions.
Purify via recrystallization (e.g., acetone or ethanol).
Q. Basic: How can impurities in the synthesized compound be effectively removed?
Methodological Answer:
Recrystallization is a standard purification method for brominated propiophenones. For instance, 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one was crystallized from acetone by slow evaporation .
Optimization Tips:
- Test solvents with varying polarities (e.g., ethanol, ethyl acetate).
- Monitor crystal growth under controlled temperature (e.g., 4°C).
Q. Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy: Identify substituents (e.g., methoxy, amino) via chemical shifts (δ ~3.8 ppm for OCH₃, δ ~5.5 ppm for NH₂).
- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]⁺ for C₁₀H₁₁BrNO₂: ~256 Da).
- X-ray Crystallography: Resolve structural ambiguities (e.g., bromine position) using SHELXL for refinement .
Q. Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
Methodological Answer:
Contradictions may arise from tautomerism or hydrogen bonding. For example:
- Hydrogen Bonding: Use graph set analysis (Etter’s rules) to identify intermolecular interactions that influence NMR shifts .
- Tautomer Verification: Compare experimental IR (C=O stretch ~1700 cm⁻¹) with computational models (DFT).
Q. Advanced: What strategies are recommended for crystallographic refinement of this compound?
Methodological Answer:
- Use SHELXL for small-molecule refinement, particularly for high-resolution data.
- Apply TWIN commands if twinning is suspected (common in brominated derivatives) .
- Validate hydrogen positions using riding models (Uiso(H) = 1.2–1.5 Ueq(C)) .
Q. Advanced: How can hydrogen bonding patterns in the crystal lattice be systematically analyzed?
Methodological Answer:
- Perform graph set analysis to classify hydrogen bonds (e.g., D(2) chains or R₂²(8) rings).
- Use software like Mercury (CCDC) to visualize and quantify interactions. Reference Etter’s work on directional hydrogen bonding .
Q. Advanced: What mechanistic insights guide the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The bromine atom acts as a leaving group. Reactivity depends on:
- Steric Effects: Bulky substituents (e.g., 4-methoxy) may hinder SN2 pathways.
- Solvent Polarity: Polar aprotic solvents (e.g., DMSO) favor SN1 mechanisms.
- Base Strength: Use KOtBu for elimination or NaOMe for substitution .
Q. Advanced: How should researchers address discrepancies in reported synthetic yields?
Methodological Answer:
Properties
Molecular Formula |
C10H12BrNO2 |
---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
1-(2-amino-4-methoxyphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C10H12BrNO2/c1-6(11)10(13)8-4-3-7(14-2)5-9(8)12/h3-6H,12H2,1-2H3 |
InChI Key |
LWIYPPNRVUXYCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)OC)N)Br |
Origin of Product |
United States |
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